molecular formula C5H8N2O3 B13035936 1-Methyl-5-oxopyrazolidine-4-carboxylic acid

1-Methyl-5-oxopyrazolidine-4-carboxylic acid

Cat. No.: B13035936
M. Wt: 144.13 g/mol
InChI Key: HIJJWNFRHKTKOD-UHFFFAOYSA-N
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Description

1-Methyl-5-oxopyrazolidine-4-carboxylic acid is a heterocyclic compound featuring a pyrazolidine ring with a carboxylic acid group at the 4-position and a methyl group at the 1-position

Preparation Methods

The synthesis of 1-Methyl-5-oxopyrazolidine-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethyl acetoacetate with hydrazine hydrate, followed by cyclization and subsequent oxidation to form the desired pyrazolidine ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Methyl-5-oxopyrazolidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydroxyl derivatives.

    Substitution: The carboxylic acid group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like thionyl chloride.

Scientific Research Applications

1-Methyl-5-oxopyrazolidine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Medicine: It has potential therapeutic applications due to its biological activity, including anti-inflammatory and analgesic properties.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-Methyl-5-oxopyrazolidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate signaling pathways by interacting with receptors, leading to various biological effects .

Comparison with Similar Compounds

1-Methyl-5-oxopyrazolidine-4-carboxylic acid can be compared with other similar compounds, such as:

    Pyrazole derivatives: These compounds share the pyrazole ring structure but differ in functional groups and substitution patterns.

    Pyrrolidine derivatives: These compounds have a similar five-membered ring but with different nitrogen positioning and functional groups.

    Oxazole derivatives: These compounds feature an oxygen atom in the ring, leading to different chemical properties and reactivity . The uniqueness of this compound lies in its specific substitution pattern and the presence of both a carboxylic acid and a methyl group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C5H8N2O3

Molecular Weight

144.13 g/mol

IUPAC Name

1-methyl-5-oxopyrazolidine-4-carboxylic acid

InChI

InChI=1S/C5H8N2O3/c1-7-4(8)3(2-6-7)5(9)10/h3,6H,2H2,1H3,(H,9,10)

InChI Key

HIJJWNFRHKTKOD-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(CN1)C(=O)O

Origin of Product

United States

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